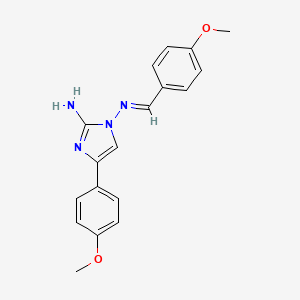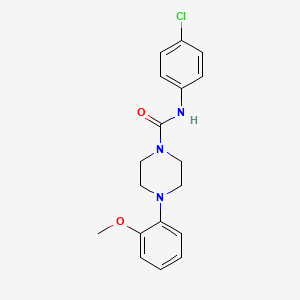![molecular formula C21H22N2O3 B5586220 N-[2-(1H-indol-1-yl)ethyl]-8-methoxy-3-chromanecarboxamide](/img/structure/B5586220.png)
N-[2-(1H-indol-1-yl)ethyl]-8-methoxy-3-chromanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of analogs to N-[2-(1H-indol-1-yl)ethyl]-8-methoxy-3-chromanecarboxamide and related compounds involves multi-step chemical processes, combining indole moieties with various functional groups to achieve the desired chemical structure. Techniques include the chemoselective N-acylation of serotonin derivatives, palladium-catalyzed intramolecular diamination of alkynes, and selective coupling of N-methoxy-1H-indole-1-carboxamides with aryl boronic acids (Groszek et al., 2009); (Ha et al., 2015); (Zheng et al., 2014).
Molecular Structure Analysis
Crystal structure determination and molecular modeling play a crucial role in understanding the conformation and reactivity of such compounds. Studies on similar indole derivatives have employed X-ray diffraction and computational methods to elucidate the three-dimensional arrangement of atoms, providing insights into the molecular geometry, electronic structure, and potential interaction sites for biological activity (Shang et al., 2011).
Chemical Reactions and Properties
This compound and its analogs participate in a variety of chemical reactions, highlighting their versatility and reactivity. These reactions include selective C-H functionalization, coupling reactions facilitated by transition metal catalysts, and transformations under specific conditions to yield novel structures with potential pharmacological activities (Chavan et al., 2017).
Future Directions
The future directions of research on this compound could involve further exploration of its pharmacological properties and potential applications in medicine. Given the diverse pharmacological properties of tryptamine and the proven anti-inflammatory properties of naproxen, it is of great interest to synthesize a hybrid molecule that combines tryptamine and naproxen together in order to combine their properties .
properties
IUPAC Name |
N-(2-indol-1-ylethyl)-8-methoxy-3,4-dihydro-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-25-19-8-4-6-16-13-17(14-26-20(16)19)21(24)22-10-12-23-11-9-15-5-2-3-7-18(15)23/h2-9,11,17H,10,12-14H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWSDDJQQJDJEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OCC(C2)C(=O)NCCN3C=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(2-pyrrolidin-1-ylbenzoyl)-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5586149.png)
![N-(4-ethylphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5586150.png)

![N-{(3S*,4R*)-4-isopropyl-1-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)carbonyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5586155.png)
![8-(2-methylbenzoyl)-3-(3-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5586172.png)
![3-(2-anilino-2-oxoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5586186.png)
![N-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N,4,6-trimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5586190.png)
![N-[2-(1,3-benzodioxol-5-yl)ethyl]-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B5586194.png)
![9-(N-methyl-N-phenylglycyl)-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5586200.png)
![3-(tetrahydrofuran-3-yl)-5-[2-(2-thienyl)ethyl]-1,2,4-oxadiazole](/img/structure/B5586201.png)
![15-(methylthio)-14-azadispiro[5.1.5.2]pentadeca-1,4,14-trien-3-one](/img/structure/B5586208.png)

![3-(3-methylbutyl)-8-[(5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5586234.png)
![2,6-dimethyl-3-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4-quinolinol](/img/structure/B5586241.png)